Kadsuracoccinic acid A is a naturally occurring compound derived from the plant Kadsura coccinea, which is part of the Schisandraceae family. This compound has gained attention due to its potential biological activities, including anti-inflammatory and antioxidant properties. It is classified as a triterpenoid, a type of chemical compound characterized by its structure and biological functions.
Source: Kadsuracoccinic acid A is primarily extracted from the leaves and fruits of Kadsura coccinea, a climbing plant found in various regions of East Asia, particularly in China and Japan. The plant has been traditionally used in herbal medicine.
Classification:
Kadsuracoccinic acid A can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction method involves solvent extraction, where plant materials are treated with solvents like ethanol or methanol to isolate the compound.
The molecular structure of Kadsuracoccinic acid A features a complex arrangement of carbon rings and functional groups typical of triterpenoids. Its stereochemistry plays a significant role in its biological activity.
Kadsuracoccinic acid A participates in various chemical reactions typical for carboxylic acids and triterpenoids, including esterification, oxidation, and reduction reactions.
The mechanism of action of Kadsuracoccinic acid A involves its interaction with cellular pathways that mediate inflammation and oxidative stress. It is believed to inhibit pro-inflammatory cytokines and enhance antioxidant defenses within cells.
Research indicates that Kadsuracoccinic acid A exhibits significant activity against reactive oxygen species (ROS), contributing to its protective effects in cellular models. In vitro studies demonstrate its ability to modulate signaling pathways related to inflammation.
Kadsuracoccinic acid A has potential applications in various fields:
Transcriptomic analyses of Kadsura coccinea roots—the primary site of triterpenoid accumulation—have revealed extensive genetic machinery dedicated to specialized metabolite biosynthesis. Sequencing identified 68,978 unigenes, with 10,825 annotated to metabolic pathways via KEGG classification. Among these, 233 cytochrome P450 (CYP) genes and 128 oxidoreductases were implicated in triterpenoid diversification. These CYPs distribute across 38 families and 8 clans, with CYP716, CYP72, and CYP71 clans predominating triterpenoid modification reactions. Tissue-specific expression profiling demonstrated 6× higher transcript levels of CYP719As and CYP81Qs in roots versus stems or leaves, correlating with elevated triterpenoid content. This spatial expression underscores the roots’ role as a biosynthetic hotspot [3] [5].
Table 1: Key Transcriptomic Features of K. coccinea Roots
Category | Transcriptomic Data | Biological Relevance |
---|---|---|
Unigenes identified | 68,978 | Genetic basis for specialized metabolism |
CYP genes | 233 (38 families, 8 clans) | Triterpenoid oxidation/functionalization |
Root-specific CYPs | 6 CYP719As, 1 CYP81Q | Catalyze ring rearrangements or methyl shifts |
Phenylpropanoid pathway | 10,825 annotated unigenes | Supplies precursors for lignan co-synthesis |
Additionally, phenylpropanoid biosynthesis genes (e.g., PAL, 4CL) were co-expressed with triterpenoid synthases, suggesting metabolic crosstalk. This pathway generates coniferyl alcohol—a precursor for lignans that coexist with triterpenoids in K. coccinea [8]. Such genomic resources provide a roadmap for identifying candidate genes involved in Kadsuracoccinic Acid A’s late-stage modifications.
Kadsuracoccinic Acid A belongs to the 3,4-seco-lanostane triterpenoid class, characterized by cleavage between C-3 and C-4 of ring A and migration of methyl groups. Structural elucidation of related compounds (e.g., heilaohuacids A–B) reveals two unprecedented rearrangement patterns:
These rearrangements require concerted actions of isomerases and CYP450s. NMR and HR-ESI-MS data (e.g., δH 0.88 for H₃-21; HMBC correlations from H₃-18 to C-17/C-16) confirm the novel tetracyclic cores. The proposed biosynthetic route involves:
Table 2: Structural Features of Rearranged Triterpenoids in K. coccinea
Compound | Skeleton Type | Key Rearrangement | Bioactivity |
---|---|---|---|
Heilaohuacid A | 3,4-seco-17,13-friedo | Me-18 migrates C-13→C-17 | Anti-inflammatory (IL-6 inhibition) |
Heilaohuacid B | 3,4-seco-17,14-friedo | Me-18 migrates C-13→C-14 | Anti-RA-FLS activity |
Kadsuracoccinic A* | Undetermined | Likely Me-18/C-17 migration | Not reported |
*Postulated based on structural analogs
Relative configurations (e.g., 5α,9β,10α,14β,17S,20R in heilaohuacid A) were resolved using ROESY correlations and TDDFT-ECD calculations. For instance, NOE interactions between H₃-19/H-9 and H₃-18/H-20 stabilized the trans-fused ring system [10].
Although DIR (dirigent), COMT (caffeic acid O-methyltransferase), and PLR (pinoresinol-lariciresinol reductase) are classically associated with lignan biosynthesis, emerging evidence suggests their indirect roles in modulating triterpenoid production:
Table 3: Enzymes Influencing Seco-Lanostane Biosynthesis
Enzyme | Function in Lignan Pathway | Putative Impact on Triterpenoids | Expression in K. coccinea |
---|---|---|---|
DIR | Stereoselective radical coupling | Competes for coniferyl alcohol substrates | High in roots (transcriptome) |
COMT | O-Methylation of phenylpropanoids | Depletes S-adenosyl methionine (SAM) cofactor | Co-expressed with CYPs |
PLR | Reduction of pinoresinol | Alters NADPH/NADP+ redox balance | Not quantified |
Integrated metabolomic-transcriptomic analyses further identified transcription factors (HpGAF1, HpHSFB3) that co-express with both lignan and triterpenoid biosynthetic genes. These may orchestrate resource allocation between pathways [8]. However, definitive links to Kadsuracoccinic Acid A await enzyme characterization in K. coccinea cell cultures.
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